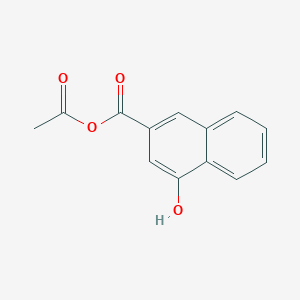
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a precursor molecule under specific conditions. For example, a Friedel-Crafts acylation reaction could be used to introduce the phenyl group, followed by a cyclization step to form the tetraphen ring system. The reaction conditions would likely involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7-Phenyl-10,11-dihydrotetraphen-8(9H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraphen-9-one: A simpler analog with a similar ring structure.
Phenyl-substituted tetraphens: Compounds with different substituents on the phenyl ring.
Uniqueness
7-Phenyl-10,11-dihydrotetraphen-8(9H)-one is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
917894-83-8 |
|---|---|
Molecular Formula |
C24H18O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-phenyl-10,11-dihydro-9H-benzo[a]anthracen-8-one |
InChI |
InChI=1S/C24H18O/c25-22-12-6-10-18-15-21-19-11-5-4-7-16(19)13-14-20(21)23(24(18)22)17-8-2-1-3-9-17/h1-5,7-9,11,13-15H,6,10,12H2 |
InChI Key |
RMWUYGOQQCMMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C(=O)C1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


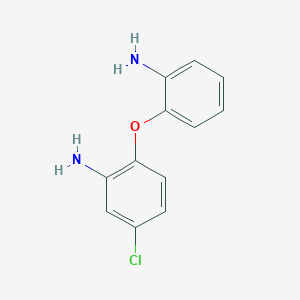
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
![Hexadecyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B12626079.png)
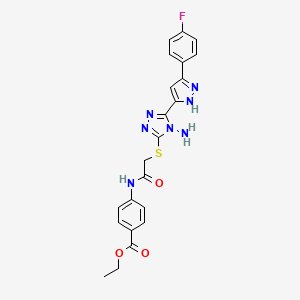
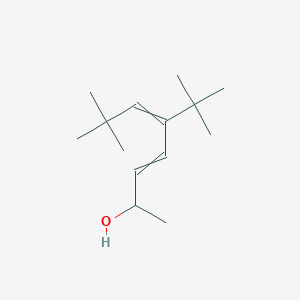
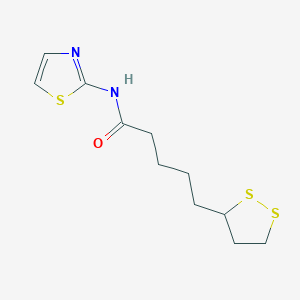
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)
![4-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-3-[(2,6-dichloro-1-fluoro-4-phenylcyclohexa-2,4-dien-1-yl)methyl]-4-oxobutanal](/img/structure/B12626104.png)
![Acetamide, N-[2-[(2-aminoethyl)amino]ethyl]-2-(ethylthio)-](/img/structure/B12626128.png)
